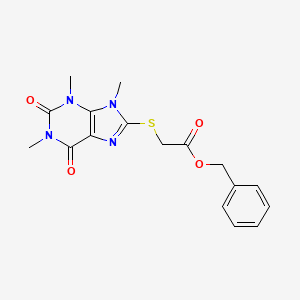
Benzyl 2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzyl 2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetate, also known as BzTSA, is a novel purine analog that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to have interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Synthesis and Chemical Reactions
1. Mechanism of Base Induced Cyclization A study explored the base-induced 5-endo cyclization of aryl substituted benzyl 1-alkynyl sulfides, leading to the formation of 2-aryl 2,3-dihydrothiophenes. Computational chemistry played a crucial role in understanding the mechanism, emphasizing the tautomerism and proton exchange prior to cyclization (Motto et al., 2011).
2. O-Benzylating Reagent Development A novel acid-catalyzed O-benzylating reagent, 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT), was developed through the formal trimerization of benzyl imidate. TriBOT demonstrated efficient benzyl ether formation from functionalized alcohols, highlighting its stability and high atom economy (Yamada et al., 2012).
3. Molecular Docking and Biological Evaluation The synthesis of novel benzoxazole derivatives involving 1,3,4 oxadiazole linked benzoxazole moiety was undertaken. These compounds were evaluated for antimicrobial, antioxidant, and antitubercular activities, revealing potent interactions with various amino acids and displaying significant antitubercular results (Fathima et al., 2021).
4. Metal-Organic Complexes Construction The synthesis of flexible dicarboxylate ligands and their assembly with copper ions led to the formation of metal-organic complexes. These complexes showcased unique structural configurations and potential applications in catalysis and material science (Dai et al., 2009).
5. Antimicrobial and Larvicidal Activities Novel thiazolidinone, thiazoline, and thiophene derivatives were synthesized, and their antimicrobial activities were assessed. Some of these compounds exhibited promising activities, indicating their potential in developing new antimicrobial agents (Gouda et al., 2010).
Catalysis and Chemical Transformations
6. Catalytic Activities in Oxidation Reactions The catalytic activities of benzene-sulfonate and carboxylate copper polymers were studied, particularly in the peroxidative oxidation of cyclohexane. These polymers demonstrated enhanced yields and turnover numbers in ionic liquid media, suggesting efficient catalyst recycling without loss of activity or selectivity (Hazra et al., 2016).
properties
IUPAC Name |
benzyl 2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-19-14-13(15(23)21(3)17(24)20(14)2)18-16(19)26-10-12(22)25-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCPUGMJEXUCIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-7-(4-nitrophenyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2629312.png)
![1-[4-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide](/img/structure/B2629313.png)
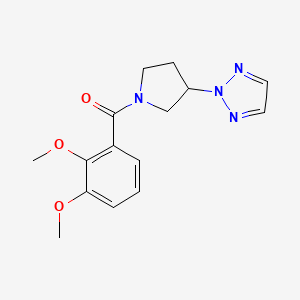
![4-{[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2629316.png)
![2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2629320.png)
![N-(2,2,2-Trifluoroethyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2629321.png)
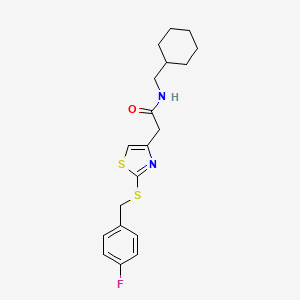
![2-[(4-Fluoro-1,3-benzothiazol-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2629326.png)
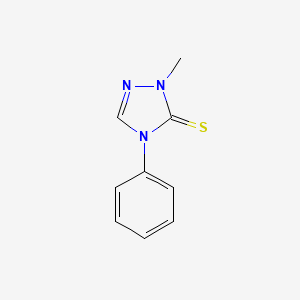
![(11Z)-11-[(4-fluorophenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2629329.png)

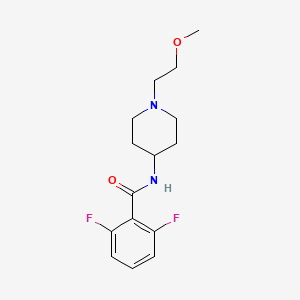
![benzo[d][1,3]dioxol-5-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2629332.png)